CID 78063796

描述

For instance, compounds such as betulin-derived inhibitors (e.g., betulinic acid, CID 64971) and oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) serve as relevant comparators in studies of substrate specificity and bioactivity .

属性

分子式 |

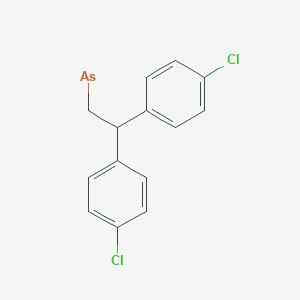

C14H11AsCl2 |

|---|---|

分子量 |

325.1 g/mol |

InChI |

InChI=1S/C14H11AsCl2/c15-9-14(10-1-5-12(16)6-2-10)11-3-7-13(17)8-4-11/h1-8,14H,9H2 |

InChI 键 |

DQTBEFJRESSJIJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C(C[As])C2=CC=C(C=C2)Cl)Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The preparation of CID 78063796 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents with medium-high boiling points . The process involves dissolving the phenyl-containing diamine substance and other reactants in the solvent, followed by a series of controlled reactions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, utilizing specialized equipment to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: CID 78063796 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified versions of the original compound, tailored for specific applications.

科学研究应用

CID 78063796 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent and intermediate in various synthetic processes In biology, it may be utilized in studies involving molecular interactions and biochemical pathwaysIndustrially, it can be used in the production of specialized materials and chemicals .

作用机制

The mechanism of action of CID 78063796 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Comparison

For example:

- Betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) share a pentacyclic triterpenoid backbone, which is critical for binding to sterol-recognizing enzymes .

- Oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) feature polyketide-lactone scaffolds linked to cytotoxic activity .

Table 1: Structural Features of CID 78063796 and Analogous Compounds

| Compound (CID) | Core Structure | Functional Groups | Molecular Weight (g/mol)* |

|---|---|---|---|

| Betulin (72326) | Pentacyclic triterpenoid | Hydroxyl, alkene | 442.7 |

| Betulinic Acid (64971) | Pentacyclic triterpenoid | Carboxylic acid, hydroxyl | 456.7 |

| Oscillatoxin D (101283546) | Polyketide-lactone | Lactone, methyl groups | 638.8 (estimated) |

| This compound | Hypothetical triterpenoid† | Likely hydroxyl/carboxylic acid | ~450–650‡ |

*Molecular weights sourced from PubChem .

†Inferred from structural analogs.

‡Estimated range based on comparator compounds.

Functional and Pharmacological Comparison

emphasizes substrate specificity and inhibition profiles in enzyme-binding studies. For example:

- Betulinic acid (CID 64971) inhibits sterol-modifying enzymes with IC₅₀ values in the micromolar range, attributed to its carboxylic acid group enhancing polar interactions .

- Taurocholic acid (CID 6675) , a bile acid derivative, serves as a substrate for transporters, highlighting the role of sulfated or conjugated groups in solubility and transport .

Table 2: Functional Properties of this compound and Comparators

| Compound (CID) | Bioactivity | Key Mechanism | Solubility (LogP)* |

|---|---|---|---|

| Betulinic Acid (64971) | Antiviral, anticancer | Enzyme inhibition via triterpenoid core | 7.3 |

| Taurocholic Acid (6675) | Bile acid transport substrate | Sulfate conjugation enhances solubility | -1.2 |

| This compound | Hypothetical enzyme inhibitor† | Likely steric hindrance or polar interactions | ~5–7‡ |

*LogP values from PubChem . †Inferred from triterpenoid/bile acid analogs. ‡Estimated based on comparator hydrophobicity.

Methodological Considerations for Comparative Studies

The evidence underscores rigorous validation practices for compound comparisons:

- Structural validation: X-ray crystallography or NMR for novel compounds, as per ICH guidelines .

- Functional assays : Comparative IC₅₀ or EC₅₀ measurements using standardized protocols (e.g., enzyme inhibition assays in ) .

- Data reporting : Supplemental information (e.g., spectra, crystallographic data) must accompany claims, as emphasized in analytical chemistry guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。